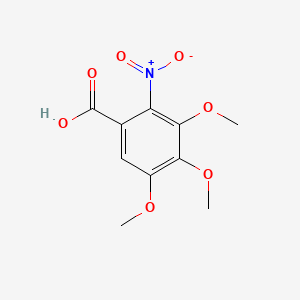

3,4,5-Trimethoxy-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100936. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVAFLFJAAPHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217056 | |

| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66907-52-6 | |

| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66907-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066907526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66907-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxy-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3,4,5-Trimethoxy-2-nitrobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,4,5-Trimethoxy-2-nitrobenzoic Acid

Introduction

This compound is a highly functionalized aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzoic acid core substituted with three electron-donating methoxy groups and a potent electron-withdrawing nitro group, presents a unique electronic and steric environment. This substitution pattern not only defines its fundamental physicochemical properties but also imparts considerable synthetic versatility, positioning it as a valuable intermediate in the development of complex bioactive molecules and novel therapeutic agents. The strategic placement of the nitro group ortho to the carboxylic acid, for instance, offers a chemical handle for transformations such as reduction to a primary amine, a critical step in the construction of various pharmaceutical scaffolds.

This guide provides a comprehensive technical overview of the core . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular identity, solubility, acidity, and stability. Furthermore, this document outlines authoritative methodologies for its analytical characterization and discusses its chemical reactivity, providing a foundational understanding for its effective application in a research and development setting.

Molecular and Chemical Identity

The foundational step in utilizing any chemical compound is to establish its precise identity. The structural attributes of this compound are well-defined, and its key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 66907-52-6 | [2] |

| Molecular Formula | C₁₀H₁₁NO₇ | [1][2] |

| Molecular Weight | 257.20 g/mol | [2][3] |

| Canonical SMILES | COC1=C(C(=C(C(=C1)C(=O)O)[O-])OC)OC | N/A |

| InChI Key | VPVAFLFJAAPHKI-UHFFFAOYSA-N | [3] |

The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a nitro group at position 2, and methoxy groups at positions 3, 4, and 5. This dense functionalization makes it a unique building block for further chemical elaboration.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. These parameters are critical for designing synthetic routes, developing analytical methods, and formulating for drug delivery applications.

| Property | Value / Description | Source(s) |

| Physical State | Solid. Likely a light brown or pale yellow crystalline powder. | [4][5] |

| Melting Point | 163-164 °C (recrystallized from Benzene) | [2] |

| Boiling Point | 440 °C (predicted) | [2] |

| Water Solubility | >38.6 µg/mL | [2] |

| Flash Point | 219.9 °C (predicted) | [2] |

Solubility Profile

The solubility of this compound is a direct consequence of its molecular structure. It exhibits limited solubility in water (>38.6 µg/mL)[2]. This is attributable to the predominance of hydrophobic character from the three methoxy groups and the benzene ring, which outweighs the hydrophilic contributions of the polar carboxylic acid and nitro functionalities.

In contrast, its non-nitrated analog, 3,4,5-Trimethoxybenzoic acid, is known to be much more soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane[6]. It is therefore anticipated that this compound will demonstrate a similar affinity for common polar and non-polar organic solvents, a critical consideration for its use in synthetic organic chemistry.

Acidity and pKa

-

Electron-Donating Groups: The three methoxy (-OCH₃) groups are electron-donating through resonance, which tends to destabilize the conjugate base (carboxylate anion) and thereby increase the pKa (making the acid weaker).

-

Electron-Withdrawing Group: The nitro (-NO₂) group is strongly electron-withdrawing by both induction and resonance. Its presence, particularly at the ortho-position, significantly stabilizes the carboxylate anion, which decreases the pKa substantially (making the acid stronger). For comparison, 4-nitrobenzoic acid has a pKa of 3.41[8].

The potent electron-withdrawing effect of the single ortho-nitro group is expected to dominate over the combined donating effects of the three methoxy groups. Therefore, the pKa of this compound is predicted to be noticeably lower than 4.20 , indicating it is a stronger acid than benzoic acid.

Stability and Storage

Based on safety data for structurally related compounds, this compound should be handled as a stable compound under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases[9].

For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials to prevent degradation[9][10].

Analytical Characterization Workflow

Ensuring the identity and purity of a starting material is a cornerstone of scientific integrity. A multi-pronged analytical approach is required. While specific spectral data for this compound is not widely published, a standard characterization workflow would involve chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is the gold standard for determining the purity of moderately polar organic compounds. The causality behind this choice lies in the stationary phase's ability to retain the analyte based on its hydrophobicity, allowing for effective separation from potential impurities.

Hypothetical Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA). The TFA is critical for protonating the carboxylic acid, ensuring a single analyte form and sharp peak shape.

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes. This wide gradient is an effective starting point for method development, ensuring elution of both polar and non-polar impurities.

-

Detection: Monitor the eluent at a wavelength of 254 nm, a common choice for aromatic compounds. A photodiode array (PDA) detector would be ideal to assess peak purity across a range of wavelengths.

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Key synthetic pathways for this compound.

Safety and Handling

Comprehensive safety protocols are mandatory when handling any chemical reagent. Aggregated GHS information indicates that this compound causes skin irritation (H315).[2] Safety data sheets for closely related nitrobenzoic and trimethoxybenzoic acids consistently warn of skin irritation, serious eye irritation, and potential respiratory irritation.[4][11][12]

| Precautionary Measure | Protocol | Source(s) |

| Engineering Controls | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. | [4][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles (EN 166), and a lab coat. | [4][9] |

| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with eyes, skin, and clothing. | [4][11] |

| First Aid (Skin Contact) | Take off contaminated clothing. Wash with plenty of soap and water. Get medical attention if irritation persists. | [4][13] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [4][13] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [4][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [4][13] |

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physicochemical properties. Its limited aqueous solubility, moderate acidity, and crystalline nature are key parameters for its handling and application. The true potential of this molecule is realized through its synthetic utility, where the carboxylic acid and nitro functional groups serve as orthogonal handles for the construction of complex molecular architectures. For researchers and drug development professionals, a thorough understanding of these properties, coupled with robust analytical verification and stringent safety protocols, is essential for leveraging this compound to its fullest potential in the pursuit of new chemical entities.

References

-

PubChem. (n.d.). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,4,5-Trimethoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sihauli Chemicals Private Limited. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4,5-Trimethoxybenzoic Acid: A Versatile Intermediate for Pharmaceutical Synthesis and Chemical Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

da Cruz, R. P., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. This compound | C10H11NO7 | CID 97116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3,4,5-Trimethoxy-2-nitrobenzoate | C10H10NO7- | CID 6924271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. global.oup.com [global.oup.com]

- 8. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

The Strategic deployment of 3,4,5-Trimethoxy-2-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this pursuit is the art and science of molecular design, where the selection of foundational building blocks is paramount to success. Among the myriad of scaffolds available to the synthetic chemist, 3,4,5-Trimethoxy-2-nitrobenzoic acid emerges as a molecule of significant strategic importance. Its unique constellation of functional groups—a sterically hindered carboxylic acid, an electron-withdrawing nitro group, and the pharmacophorically crucial 3,4,5-trimethoxyphenyl moiety—renders it a versatile and powerful tool in the construction of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of this remarkable building block, from its synthesis and chemical properties to its strategic application in the design of next-generation therapeutics. We will delve into the causality behind its use, exploring how its distinct chemical architecture can be leveraged to address pressing challenges in modern drug discovery.

I. Physicochemical Properties and Strategic Considerations

This compound is a crystalline solid with the molecular formula C₁₀H₁₁NO₇ and a molecular weight of 257.19 g/mol .[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₇ | [1] |

| Molecular Weight | 257.19 g/mol | [1] |

| Melting Point | 163-164 °C | [1] |

| Appearance | Pale yellow solid | |

| CAS Number | 66907-52-6 | [1] |

The strategic value of this molecule lies in the interplay of its functional groups. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, recognized for its ability to interact with various biological targets, most notably the colchicine binding site of tubulin.[2][3] The ortho-nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This nitro group also serves as a synthetic handle for the introduction of an amino group, opening pathways to a diverse array of heterocyclic scaffolds.[4] The carboxylic acid, in turn, provides a convenient point for derivatization, allowing for the formation of amides, esters, and other functionalities crucial for modulating pharmacokinetic and pharmacodynamic properties.

II. Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the direct nitration of 3,4,5-trimethoxybenzoic acid. This electrophilic aromatic substitution is a well-established transformation, and the following protocol is a robust and reproducible method for its laboratory-scale preparation.

Reaction Rationale:

The three methoxy groups on the aromatic ring are strongly activating and ortho-, para-directing. However, the positions ortho to the carboxylic acid are sterically hindered. Consequently, the nitration occurs at the remaining ortho position (C2), directed by the methoxy groups. The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

A schematic representation of the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

3,4,5-Trimethoxybenzoic acid

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 10.0 g (47.1 mmol) of 3,4,5-trimethoxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4,5-trimethoxybenzoic acid over a period of 30-45 minutes. Ensure the internal temperature is maintained between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to afford pure this compound.

Expected Yield: 80-85%

Characterization: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

III. Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true power of this compound lies in its utility as a versatile building block for the synthesis of a wide array of medicinally relevant compounds.

A. The Combretastatin Connection: Targeting Tubulin in Cancer Therapy

One of the most significant applications of this building block is in the synthesis of combretastatin analogues. Combretastatin A-4, a natural product isolated from the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[2][3] Its 3,4,5-trimethoxyphenyl "A" ring is crucial for its high affinity to the colchicine-binding site on β-tubulin. However, the clinical utility of combretastatin A-4 is limited by its poor water solubility and the isomerization of the active cis-stilbene bridge to the inactive trans-isomer.[2][6]

This compound serves as a key precursor for the "A" ring of novel combretastatin analogues with improved pharmaceutical properties. The synthetic strategy typically involves the reduction of the nitro group to an amine, followed by various coupling reactions to introduce the "B" ring and a stable linker.

General synthetic workflow for combretastatin analogues.

Structure-Activity Relationship (SAR) Insights:

Extensive SAR studies on combretastatin analogues have consistently highlighted the importance of the 3,4,5-trimethoxyphenyl moiety. The cytotoxic activity of these compounds is highly dependent on the nature of the linker and the substituents on the "B" ring.

| Analogue Type | Linker | "B" Ring Example | IC₅₀ (µM) vs. HCT-116 | Reference |

| Stilbene Nitrile | -CH=C(CN)- | 4-Aminophenyl | 0.02 | [6] |

| Chalcone | -CO-CH=CH- | 4-Methoxyphenyl | Varies | [7] |

| Amide | -CONH- | 4-Hydroxyphenyl | Varies | [2] |

These studies demonstrate that the 3,4,5-trimethoxybenzoyl scaffold is a highly "privileged" structure in the design of potent tubulin polymerization inhibitors.

B. Gateway to Nitrogen-Containing Heterocycles

The presence of both a nitro and a carboxylic acid group in an ortho relationship makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[8][9] The general strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the adjacent carboxylic acid or its derivatives, or participate in intermolecular reactions to form more complex heterocyclic systems.

Synthetic pathways to various heterocyclic systems.

This synthetic versatility allows for the creation of libraries of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. For instance, quinazoline derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.

IV. Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a wealth of opportunities for the medicinal chemist. Its pre-installed pharmacophoric element, coupled with versatile synthetic handles, makes it an invaluable asset in the quest for novel therapeutics. The continued exploration of its synthetic potential, particularly in the construction of diverse heterocyclic systems and as a key component in fragment-based drug design, is likely to yield a new generation of bioactive molecules. As our understanding of disease pathways becomes more nuanced, the ability to rapidly and efficiently synthesize complex molecules with precisely tailored properties will be ever more critical. In this context, the strategic deployment of building blocks like this compound will undoubtedly play a central role in shaping the future of medicine.

V. References

-

Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2018). Molecules. [Link]

-

Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of combretastatin analogs: evaluation of in vitro anticancer activity and molecular docking studies. (n.d.). Semantic Scholar. [Link]

-

Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2024). MDPI. [Link]

-

Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (2016). PubMed. [Link]

-

Supporting Information. (n.d.). CDC Stacks. [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2018). National Center for Biotechnology Information. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). National Center for Biotechnology Information. [Link]

-

Preparation of 3,4,5-trimethoxybenzoic acid. (n.d.). PrepChem.com. [Link]

-

Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2017). Oriental Journal of Chemistry. [Link]

-

Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020). Google Patents.

-

Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. [Link]

-

Cas 61948-85-4,2-AMINO-3,4,5-TRIMETHOXYBENZOIC ACID. (n.d.). lookchem. [Link]

-

Preparation and purification method of 3,4,5-trimethoxybenzoic acid. (2012). Google Patents.

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2022). MDPI. [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). MDPI. [Link]

-

Nitrogen-Containing Heterocycles in Agrochemicals. (2018). Juniper Publishers. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kbr.com [kbr.com]

- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of combretastatin analogs: evaluation of in vitro anticancer activity and molecular docking studies | Semantic Scholar [semanticscholar.org]

- 8. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]

- 9. juniperpublishers.com [juniperpublishers.com]

A Senior Application Scientist's Guide to Drug Discovery: Exploring Derivatives of 3,4,5-Trimethoxy-2-nitrobenzoic Acid

Abstract

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activity, particularly as inhibitors of tubulin polymerization.[1][2] This technical guide outlines a comprehensive strategy for the exploration of 3,4,5-Trimethoxy-2-nitrobenzoic acid as a starting material for the discovery of novel therapeutic agents. We will delve into the rationale for scaffold selection, strategic chemical diversification, and a hierarchical biological evaluation cascade. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific reasoning to empower rational drug design.

The Strategic Foundation: Why this compound?

The selection of a starting scaffold is a critical decision in any drug discovery campaign. Our choice of this compound is predicated on several key strategic advantages:

-

The Privileged Trimethoxyphenyl Ring: This "A-ring" motif is a well-established pharmacophore for binding to the colchicine site of β-tubulin.[1][3] Its presence in potent antimitotic agents like colchicine and combretastatin A-4 provides a strong rationale for its use in developing new anticancer agents.[1]

-

Orthogonal Synthetic Handles: The molecule possesses two distinct and chemically addressable functional groups: a carboxylic acid and a nitro group. This orthogonality allows for selective modification, enabling the systematic and independent exploration of the chemical space around two different vectors of the core scaffold.

-

The Nitro Group as a Latent Amine: While the nitro group itself is often considered a structural alert or a "non-drug-like" feature in medicinal chemistry, its true value here lies in its role as a stable precursor to a primary aromatic amine.[4][5][6] This transformation unlocks a vast potential for secondary derivatization.

Our overall discovery workflow is designed as a multi-pronged approach to rapidly generate structural diversity and identify promising leads.

Sources

- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of Substituted 2-Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-nitrobenzoic acids are a class of aromatic compounds characterized by a benzene ring bearing both a carboxylic acid and a nitro group in an ortho configuration.[1] This unique structural arrangement, influenced by the strong electron-withdrawing nature of the nitro group, makes these molecules highly versatile scaffolds in medicinal chemistry.[2] Extensive research has demonstrated their broad spectrum of biological activities, including significant antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This technical guide provides a detailed overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. We will delve into key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows to support and guide future drug discovery and development efforts.

Introduction to 2-Nitrobenzoic Acids

2-Nitrobenzoic acid (2-NBA) is a key chemical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring adjacent carboxylic acid and nitro groups, allows for a wide range of chemical modifications, leading to the creation of large libraries of substituted derivatives.[1][4] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which can alter the molecule's electronic properties, lipophilicity, and steric profile.[5] This guide will explore the most well-documented biological activities of these compounds, providing a foundation for researchers to build upon in the quest for novel therapeutics.

Key Biological Activities and Mechanisms of Action

Substituted 2-nitrobenzoic acids have shown considerable efficacy in several key therapeutic areas. The following sections will detail their activity, supported by quantitative data and mechanistic insights.

Antimicrobial Activity

Derivatives of 2-nitrobenzoic acid have demonstrated notable activity against a wide range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2][6]

Mechanism of Action: A prevalent mechanism of action for nitroaromatic compounds involves the intracellular bioreduction of the nitro group. This process generates reactive nitrogen species that are toxic to microbial cells, causing damage to DNA and other critical biomolecules, ultimately leading to cell death.[2] The presence and electronic environment of the nitro group are often key determinants of antibacterial potency.[2][7]

Quantitative Data Summary: The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8][9]

| Compound Class/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acids | Candida albicans, C. krusei | Antifungal Activity | More active than reference ketoconazole | [6] |

| 2-chloro-5-nitrobenzoic acid polymer | Methicillin-resistant Staphylococcus aureus (MRSA) | Selective Inhibition | Comparable to gentamicin | [3][10][11] |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [2] |

| 2-[(2-nitro-1-phenylpropyl)thio]benzoic acids | Gram-positive bacteria | MIC | Lower than nitrofurantoin (reference) | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[4][12] Substituted 2-nitrobenzoic acids have emerged as a promising scaffold for the development of novel anti-inflammatory agents, potentially acting through similar mechanisms.[4][13]

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the conversion of arachidonic acid into prostaglandins—key mediators of inflammation and pain.[14][15][16] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects.[12][14] Derivatives of 2-nitrobenzoic acid have been investigated as potential COX inhibitors.[13][17]

Signaling Pathway Diagram: The following diagram illustrates the Cyclooxygenase (COX) pathway, a critical target for anti-inflammatory drugs.

Caption: A simplified diagram of the COX pathway, showing the conversion of arachidonic acid to prostaglandins and the potential inhibitory action of substituted 2-nitrobenzoic acid derivatives.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Several derivatives and metal complexes of nitrobenzoic acid have demonstrated significant cytotoxic activity against various cancer cell lines.[3][18]

Mechanism of Action: The anticancer mechanisms of these compounds can be multifaceted. One proposed mechanism involves the interaction of the compound (often as a metal complex) with DNA, which disrupts DNA replication and protein synthesis, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest.[3] Other benzoic acid derivatives have been shown to inhibit histone deacetylases (HDAC), which can lead to cancer cell growth inhibition.[19]

Quantitative Data Summary:

| Compound Class | Target Cell Line(s) | Activity Measurement | Result | Reference(s) |

| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [2][20] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast Cancer) | IC50 | 15.6 µM | [18] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon Cancer) | HDAC Inhibition | ~70% inhibition | [19] |

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is fundamental for optimizing lead compounds in drug discovery. For substituted 2-nitrobenzoic acids, the nature and position of substituents on the benzene ring critically modulate their biological activity.[5]

-

The Nitro Group (-NO₂): This strong electron-withdrawing group is often essential for antimicrobial activity.[5][7] Its reduction within microbial cells is a key activation step.[2] In antitubercular compounds, 3,5-dinitro substitution has been shown to be particularly effective.[7]

-

The Carboxylic Acid Group (-COOH): This group is a key hydrogen bond donor and acceptor, crucial for interacting with the active sites of enzymes and receptors.[5]

-

Other Substituents (Halogens, Alkyl, Hydroxyl):

-

Halogens (e.g., -Cl): The presence of chlorine, as seen in 2-chloro-5-nitrobenzoic acid, can lead to potent and sometimes selective antibacterial activity, particularly against resistant strains like MRSA.[10][11]

-

Hydroxyl (-OH): A phenolic hydroxyl group can be important for antioxidant activity and for binding to certain enzyme active sites.[5][19]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like alkyl groups, affects its ability to cross biological membranes and reach its target.[5]

-

SAR Logical Diagram: The following diagram illustrates the key SAR principles for optimizing biological activity in this class of compounds.

Caption: A logical diagram showing how different substituents on the 2-nitrobenzoic acid core influence various aspects of biological activity.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed, step-by-step methodology for a common antimicrobial susceptibility test.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a substituted 2-nitrobenzoic acid derivative against a target bacterium.[8][9][21]

I. Materials & Reagents:

-

Test compound (substituted 2-nitrobenzoic acid derivative)

-

Positive control antibiotic (e.g., Ampicillin, Gentamicin)[6]

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

-

Micropipettes and sterile tips

-

Spectrophotometer or microplate reader (optional)

II. Step-by-Step Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Compound Dilution Series: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In the first column of a 96-well plate, add the required volume of compound stock to MHB to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution across the plate (e.g., from column 1 to 10) by transferring half the volume from each well to the next.[8] This creates a gradient of decreasing compound concentrations.

-

Inoculation & Controls: a. Add the prepared bacterial inoculum (from step 1d) to each well containing the compound dilutions (columns 1-10). b. Positive Control (Growth Control): In column 11, add inoculum to MHB with no test compound. This well should show bacterial growth. c. Negative Control (Sterility Control): In column 12, add sterile MHB only. This well should remain clear.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[8]

-

MIC Determination: a. Following incubation, determine the MIC by visually inspecting the plate for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[8][9]

Experimental Workflow Diagram:

Caption: A step-by-step workflow diagram illustrating the experimental process for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

Substituted 2-nitrobenzoic acids represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer compounds warrants further investigation. Future research should focus on:

-

Synthesis of Novel Derivatives: Expanding chemical libraries to explore a wider range of substituents and substitution patterns to refine SAR and improve potency and selectivity.[4]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for different derivatives to better understand their biological effects.

-

In Vivo Efficacy and Safety: Progressing lead compounds from in vitro assays to in vivo animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the potential synergistic effects of these compounds when used in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

The continued exploration of this chemical space holds significant potential for addressing unmet needs in the treatment of infectious diseases, inflammatory disorders, and cancer.

References

- Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. (2005). Turkish Journal of Chemistry.

- 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applic

- A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. BenchChem.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.

- Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-5-nitrobenzoic Acid Deriv

- Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid in the Development of Novel Anti-Inflamm

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2020). PMC - PubMed Central.

- Cox Inhibitors. Santa Cruz Biotechnology.

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). MDPI.

- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2016). PMC - NIH.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

- Discovery and development of cyclooxygenase-2 inhibitors. Wikipedia.

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)

- Anti-inflammatory drugs and their mechanism of action. (1998). PubMed.

- Mechanism of action of nonsteroidal anti-inflamm

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 16. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitro-3,4,5-trimethoxybenzoic Acid (CAS 66907-52-6): A Potent Anticancer Agent and Combretastatin A4 Bioisostere

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity remains a paramount objective. Within this context, 2-Nitro-3,4,5-trimethoxybenzoic acid (CAS 66907-52-6), hereafter referred to as 2-NTMB, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of 2-NTMB, from its fundamental chemical and physical properties to its proposed mechanism of action as a potent anticancer agent. Drawing upon its structural relationship as a bioisostere of the well-characterized tubulin polymerization inhibitor, Combretastatin A4, this document will delve into its potential applications in cancer research and drug development. Furthermore, this guide will furnish detailed experimental protocols for its synthesis and in vitro evaluation, providing a valuable resource for researchers seeking to explore the therapeutic potential of this promising molecule.

Chemical and Physical Properties

2-NTMB is an organic compound characterized by a benzoic acid core substituted with three methoxy groups and a nitro group.[1][2] The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity and its potential as a drug candidate.[2]

| Property | Value | Source(s) |

| CAS Number | 66907-52-6 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₇ | [3] |

| Molecular Weight | 257.2 g/mol | [3] |

| IUPAC Name | 2-Nitro-3,4,5-trimethoxybenzoic acid | [2] |

| Synonyms | 3,4,5-Trimethoxy-2-nitrobenzoic acid | [2] |

| Melting Point | 166 °C | [3] |

| Appearance | Powder | [4] |

| Storage | Store at 10°C - 25°C in a well-closed container | [3] |

The methoxy groups can enhance the compound's solubility in organic solvents and influence its electronic properties, while the electron-withdrawing nitro group can affect the acidity of the carboxylic acid function.[2]

Proposed Mechanism of Action: A Combretastatin A4 Bioisostere

The primary anticancer activity of 2-NTMB is believed to stem from its role as a bioisostere of Combretastatin A4 (CA4), a potent natural product known to inhibit tubulin polymerization.[3][5][6] This mechanism is pivotal in cancer therapy as microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[5][6]

Tubulin Polymerization Inhibition:

2-NTMB, like CA4, is thought to bind to the colchicine-binding site on β-tubulin.[5][6] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of microtubules. The destabilization of the microtubule network has profound consequences for rapidly dividing cancer cells, ultimately triggering cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[5][7]

Figure 2: A generalized workflow for the MTT cytotoxicity assay.

Applications in Research and Drug Development

2-NTMB holds considerable promise as a lead compound for the development of novel anticancer therapeutics. Its potential applications include:

-

Development of Novel Anticancer Drugs: As a potent cytotoxic agent, 2-NTMB can serve as a scaffold for the synthesis of new analogs with improved efficacy, selectivity, and pharmacokinetic properties.

-

Tool for Studying Tubulin Dynamics: Its ability to disrupt microtubule function makes it a valuable tool for researchers investigating the role of the cytoskeleton in various cellular processes, including mitosis, cell migration, and intracellular transport.

-

Investigation of Drug Resistance Mechanisms: 2-NTMB and its derivatives can be used to study mechanisms of resistance to tubulin-binding agents, a significant challenge in cancer therapy.

Safety and Toxicology

While specific toxicological data for 2-NTMB is not extensively documented in publicly available literature, general precautions for handling nitroaromatic compounds should be observed. These compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Studies on related trimethoxybenzoic acid derivatives have shown a range of biological effects, including potential toxicity at high concentrations. [4]Therefore, comprehensive toxicological studies, including in vitro and in vivo assessments, are essential to determine the safety profile of 2-NTMB before any potential clinical application.

Conclusion

2-Nitro-3,4,5-trimethoxybenzoic acid is a compelling molecule for cancer research and drug development. Its structural similarity to Combretastatin A4 strongly suggests a mechanism of action involving the inhibition of tubulin polymerization, a clinically validated target for cancer therapy. While further research is needed to fully elucidate its biological activity, pharmacokinetic profile, and safety, the information presented in this guide provides a solid foundation for researchers to explore the therapeutic potential of this promising compound. The detailed protocols for its synthesis and in vitro evaluation offer a practical starting point for such investigations, paving the way for the potential development of a new generation of anticancer agents.

References

-

MTT Assay Protocol | Springer Nature Experiments. (URL: [Link])

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])

-

Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (URL: [Link])

-

(PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (URL: [Link])

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (URL: [Link])

-

Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (URL: [Link])

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (URL: [Link])

-

UNITED STATES PATENT office. (URL: [Link])

-

3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357. (URL: [Link])

-

2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (URL: [Link])

-

In vitro antioxidant, anticancer and in silico studies of polyphenol enriched leaf extract of Asystasia gangetica. (URL: [Link])

-

Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (URL: [Link])

-

Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (URL: [Link])

- WO 2010/076810 A2. (URL: )

- US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde. (URL: )

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (URL: [Link])

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (URL: [Link])

-

Preparation of 3,4,5-trimethoxybenzoic acid. (URL: [Link])

- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 66907-52-6: this compound [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. 3,4,5-Trimethoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 5. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on the electronic structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid

An In-Depth Technical Guide to the Theoretical Investigation of the Electronic Structure of 3,4,5-Trimethoxy-2-nitrobenzoic Acid

Abstract

This technical guide outlines a comprehensive theoretical framework for the detailed investigation of the electronic structure of this compound. Despite the recognized biological activities of related trimethoxybenzoic acid derivatives, a thorough theoretical characterization of this specific nitro-substituted compound is conspicuously absent in the current scientific literature. This document serves as a robust methodological protocol for researchers, computational chemists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. By providing a step-by-step computational workflow, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, this guide establishes a foundation for future studies aimed at understanding the molecule's potential as a pharmacophore or functional material.

Introduction: The Rationale for a Theoretical Approach

3,4,5-Trimethoxybenzoic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory and anticancer effects.[1] The introduction of a nitro group (-NO2) at the 2-position of the benzoic acid core, as in this compound, is expected to significantly modulate the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions. The electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid, the electron density distribution across the aromatic ring, and the molecule's susceptibility to nucleophilic or electrophilic attack.

A comprehensive understanding of these electronic characteristics is paramount for predicting the molecule's behavior in a biological system, guiding synthetic modifications, and exploring its potential applications. However, to date, there is a notable scarcity of published research focusing on the theoretical electronic structure of this specific molecule.

This guide, therefore, presents a detailed protocol for a first-principles theoretical study based on Density Functional Theory (DFT), a computational method that offers an excellent balance of accuracy and computational efficiency for medium-sized organic molecules.[2][3] The insights gained from such a study would be invaluable for:

-

Predicting Chemical Reactivity: Identifying the most reactive sites for electrophilic and nucleophilic attack.

-

Understanding Molecular Stability: Correlating the electronic structure with the molecule's kinetic and thermodynamic stability.

-

Guiding Drug Design: Providing a rational basis for the design of new derivatives with enhanced biological activity.

Proposed Computational Methodology: A Self-Validating Workflow

The following section details a robust and self-validating computational workflow for the theoretical characterization of this compound. The choice of methods and basis sets is grounded in their proven success in characterizing similar substituted benzoic acid systems.[2][4]

Software and Model Chemistry

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian 16 or ORCA. The core of our proposed methodology is the Density Functional Theory (DFT).

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has consistently demonstrated high performance in calculating molecular geometries and vibrational frequencies for a wide range of organic molecules, making it a reliable choice for this system.[2][3]

-

Basis Set: The 6-311++G(d,p) basis set is proposed. This Pople-style basis set is sufficiently flexible to provide an accurate description of the electronic structure. The diffuse functions ("++") are crucial for describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions ("d,p") account for the non-spherical nature of the electron density in bonds.

Step-by-Step Computational Protocol

The proposed computational study follows a logical progression from determining the molecule's most stable structure to analyzing its detailed electronic properties.

Step 1: Geometry Optimization The initial step is to determine the ground-state equilibrium geometry of this compound. An initial structure can be built using any molecular modeling software. This structure is then optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. The optimization process algorithmically adjusts the positions of the atoms to find the arrangement with the minimum potential energy.

Step 2: Vibrational Frequency Analysis To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a stable minimum. These calculated frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.

Step 3: Electronic Structure Analysis With the validated ground-state geometry, a series of analyses can be performed to probe the electronic structure:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution on the molecule's surface. This color-coded map identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, providing a clear prediction of the sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and intramolecular interactions. It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions that contribute to the molecule's stability.

-

Mulliken Population Analysis: This analysis will be performed to calculate the partial atomic charges on each atom in the molecule, offering further insight into the charge distribution and polar nature of the molecule.

Workflow Visualization

The entire computational protocol can be visualized as a logical workflow, ensuring a systematic and thorough investigation.

Caption: A flowchart of the proposed computational workflow.

Expected Results and Data Presentation

The results of this theoretical study should be presented in a clear and accessible manner to facilitate interpretation and comparison with potential experimental data.

Molecular Geometry

The optimized geometric parameters will be presented in tabular format. For clarity, the atoms of this compound should be numbered as shown in the diagram below.

Caption: Atom numbering scheme for this compound.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

|---|---|---|---|---|---|

| C1-C2 | value | C1-C2-C3 | value | C6-C1-C2-N1 | value |

| C2-N1 | value | C2-N1-O3 | value | O5-C3-C4-O6 | value |

| C1-C7 | value | O1-C7-O2 | value | C1-C7-O2-H | value |

| C3-O5 | value | C2-C3-O5 | value | C2-C3-O5-C8 | value |

Electronic Properties

Key electronic properties derived from the calculations will be summarized for easy reference.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | value |

| LUMO Energy | value |

| HOMO-LUMO Gap (ΔE) | value |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

|---|---|---|---|

| C1 | value | O1 | value |

| C2 | value | O2 | value |

| N1 | value | O3 | value |

In addition to tables, the results will be visualized through:

-

3D Plots of HOMO and LUMO: Illustrating the spatial distribution of these frontier orbitals.

-

MEP Surface Plot: A 3D representation of the molecule with the electrostatic potential mapped onto its electron density surface.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the theoretical investigation of the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, this study will yield critical insights into the molecule's geometry, stability, and reactivity. The expected results, including optimized structural parameters, frontier molecular orbital analysis, and molecular electrostatic potential maps, will provide a foundational understanding of this molecule's properties. This, in turn, will empower researchers in drug discovery and materials science to make informed decisions regarding its synthesis, modification, and potential applications. The proposed workflow is designed to be robust, self-validating, and to produce high-quality, interpretable data that will fill a significant gap in the current scientific literature.

References

-

ResearchGate. FTIR Spectra of 3,4,5-trimethoxybenzoic acid. [Link]

-

PrepChem.com. Preparation of 3,4,5-trimethoxybenzoic acid. [Link]

-

Oriental Journal of Chemistry. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. [Link]

-

PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

PubMed. Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha. [Link]

-

CDC Stacks. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. [Link]

-

PubChem. This compound. [Link]

-

DergiPark. Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. [Link]

-

NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-. [Link]

-

ResearchGate. Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. [Link]

-

MDPI. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. [Link]

-

PubChem. 3,4,5-Trimethoxy-2-nitrobenzoate. [Link]

-

RIUMA. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. [Link]

Sources

Unlocking New Frontiers in Materials Science: A Technical Guide to the Applications of 3,4,5-Trimethoxy-2-nitrobenzoic Acid

This technical guide explores the untapped potential of 3,4,5-Trimethoxy-2-nitrobenzoic acid as a versatile precursor for advanced functional materials. Addressed to researchers and professionals in materials science and drug development, this document moves beyond theoretical possibilities to provide a substantive, protocol-driven framework for innovation. We will delve into two primary application pathways: the development of novel conductive polymers and the synthesis of highly functionalized Metal-Organic Frameworks (MOFs). The guide is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a self-validating and robust experimental approach.

Part 1: The Core Molecule: Synthesis and Functionalization

The strategic placement of functional groups on the this compound scaffold—a carboxylic acid for anchoring, a reducible nitro group for polymerization, and electron-donating methoxy groups for tuning electronic properties—makes it a molecule of significant interest.

Physicochemical Properties

Before its application, understanding the fundamental properties of the core molecule is paramount.

| Property | Value |

| CAS Number | 66907-52-6 |

| Molecular Formula | C₁₀H₁₁NO₇ |

| Molecular Weight | 257.20 g/mol |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 163-164 °C |

Synthesis of this compound

While commercially available from specialized suppliers, a reliable synthetic route from a common starting material is essential for scalable research. A plausible and efficient method is the nitration of 3,4,5-trimethoxybenzoic acid. The electron-donating methoxy groups activate the aromatic ring, while the carboxylic acid group directs the incoming nitro group to the ortho position.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (47.1 mmol) of 3,4,5-trimethoxybenzoic acid in 50 mL of concentrated sulfuric acid at 0°C in an ice bath.

-

Nitration: Slowly add a chilled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the mixture at 0-5°C for 2 hours.

-

Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound. A similar procedure for a related compound, 2-nitro-4,5-dimethoxybenzoic acid, reports a yield of 77%.[1]

Key Functionalization: Reduction to 2-Amino-3,4,5-trimethoxybenzoic Acid

The conversion of the nitro group to a primary amine is the critical step to unlock the potential for polymerization. The use of tin(II) chloride (SnCl₂) in acidic media is a well-established and chemoselective method for this transformation, preserving the carboxylic acid moiety.[2][3][4]

-

Setup: In a round-bottom flask, suspend 5.0 g (19.4 mmol) of this compound in 100 mL of ethanol.

-

Reagent Addition: Add 22.0 g (97.5 mmol) of SnCl₂·2H₂O, followed by the slow addition of 20 mL of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux at 80°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This will precipitate tin salts.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-amino-3,4,5-trimethoxybenzoic acid.

Caption: Synthetic pathway to the functional aniline monomer.

Part 2: Application in Conductive Polymers

The synthesized 2-amino-3,4,5-trimethoxybenzoic acid is an ideal monomer for creating a functionalized polyaniline derivative. Polyanilines are a prominent class of conductive polymers, and the presence of both carboxylic acid and methoxy groups can enhance solubility and introduce tunable electronic properties.[5][6][7]

Rationale for Polymer Design

The polymerization of aniline and its derivatives typically proceeds via chemical or electrochemical oxidation.[8][9] The resulting polymer's properties are heavily influenced by the substituents on the aniline ring. In this case:

-

Amine Group: The primary site for polymerization.

-

Carboxylic Acid Group: Can improve solubility in various solvents and provides a site for further functionalization or interaction with other materials.

-

Methoxy Groups: As electron-donating groups, they can influence the polymer's redox potentials and optical properties.[10][11][12]

Synthesis of Poly(2-amino-3,4,5-trimethoxybenzoic acid)

Chemical oxidative polymerization using an oxidant like ammonium persulfate in an acidic medium is a standard and effective method.[8][9]

-

Monomer Solution: Dissolve 2.0 g (8.8 mmol) of 2-amino-3,4,5-trimethoxybenzoic acid in 100 mL of 1 M HCl. Cool the solution to 0-5°C in an ice bath.

-

Oxidant Solution: Separately, dissolve 2.5 g (11.0 mmol) of ammonium persulfate in 50 mL of 1 M HCl and cool to 0-5°C.

-

Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over 30 minutes. The solution will typically change color, indicating the onset of polymerization.

-

Reaction: Maintain the reaction at 0-5°C with continuous stirring for 24 hours.

-

Isolation: Collect the polymer precipitate by filtration. Wash the precipitate extensively with 0.2 M HCl and then with deionized water to remove unreacted monomer and oligomers.

-

Drying: Dry the polymer product in a vacuum oven at 60°C for 24 hours.

Caption: Workflow for the synthesis of the functionalized polymer.

Characterization of the Polymer

A comprehensive characterization is necessary to understand the structure and properties of the newly synthesized polymer.

| Technique | Purpose | Expected Outcome |

| FTIR Spectroscopy | Confirm polymerization and identify functional groups. | Appearance of characteristic peaks for the polymer backbone, and retention of peaks for -COOH and -OCH₃ groups. |

| UV-Vis Spectroscopy | Investigate electronic transitions. | Absorption bands characteristic of the conjugated polymer system, which will be influenced by the methoxy substituents. |

| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determine the decomposition temperature of the polymer. |

| Four-Point Probe | Measure electrical conductivity. | Quantify the conductivity of the polymer film. |

| Cyclic Voltammetry | Study redox behavior. | Identify the oxidation and reduction potentials of the polymer, crucial for electronic applications.[6] |

Part 3: Application in Metal-Organic Frameworks (MOFs)

The parent molecule, this compound, can be directly used as a functional organic linker for the synthesis of MOFs. MOFs are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis.[13][14][15]

Rationale for MOF Design

The choice of this molecule as a linker offers several advantages:

-

Carboxylic Acid Group: Acts as the primary binding site to the metal clusters.

-

Nitro and Methoxy Groups: These functional groups decorate the pore walls of the MOF, imparting specific chemical properties. The electron-withdrawing nitro group and electron-donating methoxy groups can create unique electronic environments within the pores, potentially leading to selective adsorption or catalytic activity.

Solvothermal Synthesis of a Functionalized MOF

Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method for producing high-quality MOF crystals.[16][17][18]

-

Reactant Mixture: In a 20 mL glass vial, combine 51.4 mg (0.2 mmol) of this compound and 48.2 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O.

-

Solvent: Add 10 mL of N,N-dimethylformamide (DMF).

-